Setiptiline maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Use as an Antidepressant

Specific Scientific Field: Psychiatry

Summary of the Application: Setiptiline is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is used for the treatment of major depressive disorder .

Methods of Application or Experimental Procedures: Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling .

Results or Outcomes: The actual physiological mechanisms behind the antidepressant effect of setiptiline is unknown but the listed possibilities exist as likely explanations .

Quantifying Plasma Concentrations

Specific Scientific Field: Forensic Toxicology

Summary of the Application: A method has been developed for quantifying plasma concentrations of tetracyclic antidepressants, including setiptiline .

Methods of Application or Experimental Procedures: The plasma samples, which contained setiptiline, were mixed with distilled water and a buffer solution. After centrifugation, the supernatant was extracted onto the C18 phase of a micropipette solid-phase extraction tip by sequential aspirating/dispensing cycles. The analytes retained in the C18 phase were eluted with methanol and subjected to measurements by gas chromatography (GC) with nitrogen–phosphorus detection (NPD) .

Results or Outcomes: The recoveries of the antidepressants were 84.6–99.6% and the limits of detection for each drug were between 2.4 and 15 ng/ml of plasma. The maximum intraday and interday coefficients of variation for the drugs was below 10.6%. Regression equations for the three drugs showed excellent linearity .

Antagonist of Serotonin Receptor

Specific Scientific Field: Neuropharmacology

Summary of the Application: Setiptiline acts as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist, likely at the 5-HT2 subtypes . It also acts as an H1 receptor inverse agonist/antihistamine .

Methods of Application or Experimental Procedures: The antagonism of serotonin receptors by setiptiline may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling .

Results or Outcomes: The actual physiological mechanisms behind the antagonism effect of setiptiline on serotonin receptors is unknown but the listed possibilities exist as likely explanations .

Norepinephrine Reuptake Inhibitor

Summary of the Application: Setiptiline acts as a norepinephrine reuptake inhibitor . This means it increases the amount of norepinephrine between synapses in the brain which can help to alleviate symptoms of depression .

Methods of Application or Experimental Procedures: The inhibition of norepinephrine reuptake by setiptiline is thought to result in an increase in the concentration of norepinephrine in the synaptic cleft, leading to increased neurotransmission .

Results or Outcomes: The actual physiological mechanisms behind the norepinephrine reuptake inhibition effect of setiptiline is unknown but the listed possibilities exist as likely explanations .

Setiptiline maleate is a tetracyclic antidepressant that has been utilized primarily for the treatment of depression. It was first introduced in Japan in 1989 and is known for its antihistamine and hypnotic-sedative effects. Unlike conventional antidepressants, Setiptiline maleate exhibits minimal anticholinergic effects and does not function as a serotonin reuptake inhibitor. Instead, it acts as a weak inhibitor of norepinephrine reuptake while significantly stimulating the release of norepinephrine by blocking presynaptic alpha-2 adrenergic receptors. Additionally, it antagonizes several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3 receptors, contributing to its unique pharmacological profile .

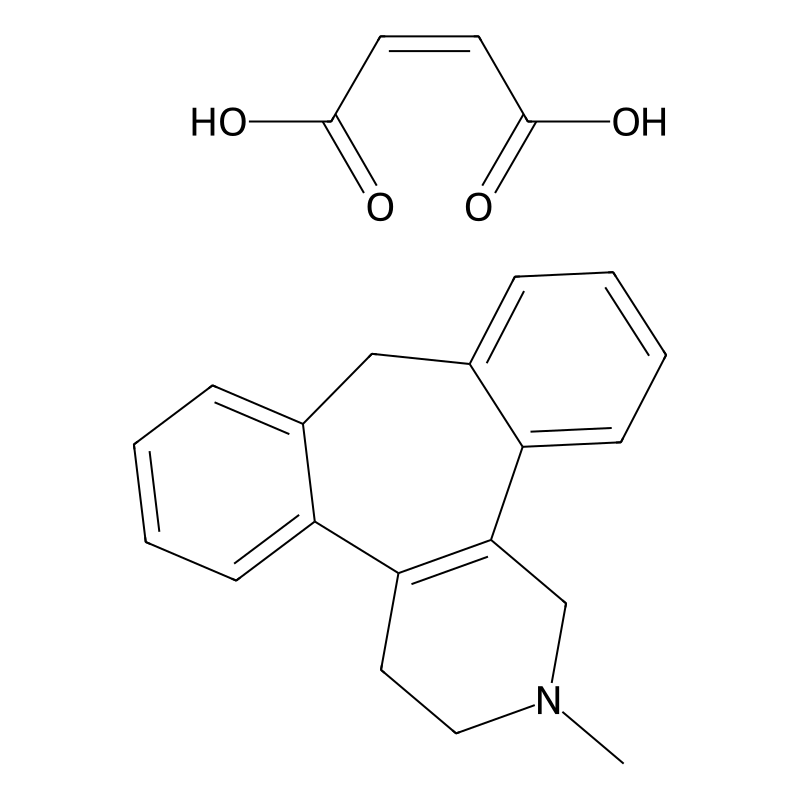

Chemical Structure- Molecular Formula: C19H19N.C4H4O4

- Molecular Weight: 377.433 g/mol

- IUPAC Name: (2Z)-but-2-enedioic acid; 4-methyl-4-azatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),2(7),8,10,12,15,17-heptaene

- CAS Number: 85650-57-3

- Setiptiline acts primarily through two mechanisms:

- Antagonism of alpha-2 adrenergic receptors: This increases the release of norepinephrine, a neurotransmitter involved in mood regulation [].

- Antagonism of specific serotonin receptors (possibly 5-HT2A, 5-HT2C, and/or 5-HT3): This might lead to an eventual increase in overall serotonergic signaling [, ].

- Setiptiline is generally well-tolerated with a low side effect profile compared to other antidepressants [].

- Common side effects include drowsiness, thirst, and dry mouth [].

- More research is needed to fully understand potential interactions with other medications and long-term safety profiles.

Limitations:

- In-depth information on specific aspects like synthesis and detailed pharmacology might be limited due to potential proprietary restrictions.

Setiptiline maleate undergoes various chemical transformations typical of tetracyclic compounds. The compound's structure allows it to participate in electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings. Additionally, the carboxylic acid moiety can engage in esterification reactions or form salts with bases.

Setiptiline maleate exerts its antidepressant effects through several mechanisms:

- Alpha-2 Adrenergic Receptor Antagonism: This action relieves presynaptic inhibition of norepinephrine release, enhancing adrenergic neurotransmission.

- Serotonin Receptor Antagonism: By blocking serotonin receptors, Setiptiline may lead to an upregulation of these receptors and increase serotonergic signaling over time.

- Weak Norepinephrine Reuptake Inhibition: This contributes to elevated levels of norepinephrine in the synaptic cleft .

The compound is noted for inducing drowsiness and thirst but has low toxicity levels compared to other antidepressants .

The synthesis of Setiptiline maleate typically involves multi-step organic reactions starting from simpler precursors. Although specific proprietary methods may be used by pharmaceutical companies, a general approach includes:

- Formation of the tetracyclic core through cyclization reactions.

- Introduction of the methyl group at the appropriate position on the dibenzocycloheptene framework.

- Salt formation with maleic acid to yield Setiptiline maleate.

Detailed synthetic pathways are often proprietary and may not be publicly disclosed.

Setiptiline maleate is primarily indicated for:

- Treatment of Depression: It is particularly useful for patients who may not respond well to traditional selective serotonin reuptake inhibitors.

- Anxiolytic Effects: Due to its sedative properties, it may also be employed in managing anxiety disorders.

The compound's unique mechanism makes it a candidate for further exploration in treating other mood disorders .

Research indicates that Setiptiline maleate interacts with several neurotransmitter systems:

- It shows significant interaction with adrenergic and serotonergic systems.

- The compound's antagonism at serotonin receptors can influence mood and anxiety levels over time.

Studies have demonstrated its efficacy in modulating neurotransmitter release and receptor activity, which may inform future therapeutic strategies .

Setiptiline maleate shares structural and functional similarities with other tetracyclic antidepressants and noradrenergic agents. Here are some comparable compounds:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mianserin | Tetracyclic Antidepressant | Alpha-2 adrenergic receptor antagonist | Stronger serotonergic effects compared to Setiptiline |

| Nortriptyline | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | More pronounced anticholinergic effects |

| Trazodone | Serotonin antagonist | Serotonin reuptake inhibitor | Has significant sedative properties |

| Clomipramine | Tricyclic Antidepressant | Serotonin reuptake inhibitor | Higher risk of side effects |

Uniqueness of Setiptiline Maleate

Setiptiline maleate stands out due to its specific action on both norepinephrine and serotonin receptors without significant anticholinergic side effects. Its sedative properties coupled with a unique mechanism make it particularly beneficial for patients who experience insomnia alongside depression .

Historical Synthesis Routes and Patent Landscape

The synthesis of setiptiline maleate has undergone significant development since its initial discovery, with multiple patent applications documenting various synthetic approaches. The foundational synthesis route was established through Chinese patent CN101851201A, which disclosed a comprehensive preparation method for both setiptiline and its maleate salt [1]. This patent represents the earliest documented large-scale synthesis approach, establishing the groundwork for subsequent manufacturing processes.

The historical development of setiptiline synthesis routes can be traced through patent literature spanning from the initial discovery phase to modern industrial applications. The compound setiptiline, chemically designated as 2-methyl-2,3,4,9-tetrahydro-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, was first synthesized as part of research into tetracyclic antidepressant compounds [2] [3]. The maleate salt formation, yielding the compound with molecular formula C₂₃H₂₃NO₄ and molecular weight 377.43 g/mol, was developed to improve the pharmaceutical properties of the free base [4] [5].

The patent landscape surrounding setiptiline synthesis indicates a focus on optimizing reaction conditions and improving overall yield. Multiple jurisdictions have granted patent protection for various aspects of the synthesis, including specific reaction conditions, purification methods, and salt formation procedures. The comprehensive patent coverage reflects the commercial importance of developing efficient manufacturing processes for this pharmaceutical compound.

Modern Industrial Production Methodologies

Contemporary industrial production of setiptiline maleate employs sophisticated manufacturing processes designed to ensure consistent quality and high yield. Modern production facilities utilize Good Manufacturing Practices guidelines, ensuring that all synthetic steps meet pharmaceutical industry standards [7] [8]. The manufacturing scale ranges from kilogram quantities for clinical development to metric ton production for commercial supply.

Industrial production methodologies incorporate continuous flow reactor technology to optimize reaction efficiency and product consistency. These systems provide superior control over reaction conditions compared to traditional batch processes, enabling precise temperature regulation, improved mixing efficiency, and reduced residence time variability [7]. The implementation of continuous flow systems has significantly enhanced the reproducibility of the synthesis while reducing manufacturing costs.

Modern production facilities employ multipurpose reactors equipped with advanced heating and cooling systems to accommodate the various temperature requirements throughout the synthesis. Temperature control is particularly critical during the cyclization step, where polyphosphoric acid is used as both solvent and cyclizing agent at temperatures ranging from 150 to 200 degrees Celsius [1]. The precise control of reaction temperature ensures optimal formation of the tetracyclic ring system while minimizing formation of unwanted side products.

Quality control measures in modern industrial production include comprehensive in-process monitoring and validation protocols. These systems continuously monitor critical process parameters such as temperature, pH, solvent composition, and reaction progress through advanced analytical techniques [7] [8]. Real-time monitoring enables immediate adjustments to maintain optimal reaction conditions and ensures consistent product quality across production batches.

The purification methodology in industrial settings combines recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity exceeding 99 percent [7]. Solvent selection for recrystallization is optimized based on solubility characteristics and pH control considerations, ensuring efficient removal of impurities while maximizing product recovery. The crystallization process is carefully controlled to produce consistent particle size distribution and polymorphic form.

Critical Analysis of Reaction Mechanisms

The synthesis of setiptiline maleate involves several key mechanistic steps, each requiring careful analysis to understand the underlying chemistry and optimize reaction conditions. The initial step involves an addition reaction between 2-phenylacrylic acid methyl ester and appropriate nucleophilic reagents, proceeding through a mechanism that establishes the carbon skeleton for subsequent cyclization [1].

The Dieckmann condensation represents a critical mechanistic step in the synthesis, involving intramolecular condensation of diesters with base to form cyclic beta-keto esters [9] [10] [11]. This reaction proceeds through deprotonation of an ester at the alpha position, generating an enolate ion that subsequently undergoes nucleophilic attack to form a cyclic enol intermediate. The mechanism favors formation of five- and six-membered ring structures due to their thermodynamic stability, making this approach particularly suitable for constructing the polycyclic framework of setiptiline [9] [10].

The mechanistic pathway for the Dieckmann condensation in setiptiline synthesis involves initial formation of an enolate through deprotonation by a strong base such as lithium diisopropylamide. The enolate then undergoes intramolecular nucleophilic attack on the carbonyl carbon of the adjacent ester group, forming a tetrahedral intermediate that subsequently eliminates alkoxide to yield the cyclic beta-keto ester product [10] [11]. This mechanism is particularly efficient for forming the six-membered ring component of the setiptiline structure.

The decarboxylation step follows the condensation reaction and involves removal of carbon dioxide from the beta-keto ester intermediate. This reaction typically proceeds through a concerted mechanism involving protonation of the enolate oxygen followed by elimination of carbon dioxide and formation of the corresponding methyl ketone. The decarboxylation is facilitated by the electron-withdrawing nature of the carbonyl group and the stability of the resulting enolate anion [1].

Polyphosphoric acid cyclization represents the most complex mechanistic step in the synthesis, involving formation of the tetracyclic ring system through intramolecular cyclization. Polyphosphoric acid functions as both solvent and cyclizing agent, providing the acidic conditions necessary for protonation of aromatic systems and facilitating electrophilic aromatic substitution reactions [12] [13]. The mechanism involves initial protonation of the aromatic ring, followed by intramolecular attack of the activated aromatic system on the carbonyl carbon, ultimately leading to ring closure and formation of the tetracyclic structure.

The mechanistic analysis of polyphosphoric acid cyclization reveals that the process proceeds through a series of equilibrium reactions involving different chain lengths of polyphosphoric acid molecules. The acidity of polyphosphoric acid increases with chain length, as longer chains can stabilize multiple negative charges through tautomerization and delocalization [13]. This enhanced acidity facilitates the protonation steps necessary for cyclization while the high temperature conditions promote the thermodynamically favorable ring closure reaction.

Purification Techniques and Yield Optimization

The purification of setiptiline maleate requires sophisticated techniques to achieve pharmaceutical-grade purity while maximizing yield. The primary purification approach involves recrystallization using carefully selected solvent systems that optimize solubility characteristics and polymorphic control [8] [14]. Solvent selection is based on the principle that the target compound should exhibit high solubility in the hot solvent and low solubility upon cooling, enabling efficient separation from impurities.

Recrystallization methodology for setiptiline maleate involves dissolution of the crude product in an appropriate organic solvent at elevated temperature, followed by controlled cooling to induce crystallization [14]. The process requires precise temperature control to ensure complete dissolution while avoiding thermal decomposition of the product. Common solvents evaluated for recrystallization include methanol, ethanol, acetone, and various organic solvent mixtures, with selection based on solubility profiles and impurity rejection characteristics [15].

The crystallization process parameters significantly influence both yield and purity of the final product. Critical factors include cooling rate, seeding procedures, agitation conditions, and final crystallization temperature [8] [16]. Slow cooling rates generally produce larger, more pure crystals, while rapid cooling may lead to incorporation of impurities and formation of less stable polymorphic forms. Seeding with pure setiptiline maleate crystals can control nucleation and improve batch-to-batch consistency.

Chromatographic purification techniques serve as complementary methods for achieving high purity setiptiline maleate, particularly for removal of structurally similar impurities that may not be effectively separated by recrystallization [7]. High-performance liquid chromatography using reversed-phase columns with acidic mobile phases has proven effective for separating setiptiline from its synthetic precursors and degradation products [17] [18]. The chromatographic conditions must be optimized to achieve baseline separation while maintaining reasonable analysis times.

Yield optimization strategies focus on minimizing product losses during each purification step while maintaining the required purity specifications. Recovery optimization involves careful analysis of mother liquor compositions to identify opportunities for product recovery through additional crystallization cycles or solvent recycling [8] [16]. The economic considerations of yield optimization must balance the cost of additional purification steps against the value of recovered product.

The development of scalable purification processes requires consideration of equipment limitations and safety factors associated with large-scale solvent handling. Industrial crystallization equipment must provide adequate heat transfer capabilities for temperature control while accommodating the volumes required for commercial production [8] [16]. Safety considerations include proper ventilation systems for organic solvent vapors and appropriate materials of construction for equipment exposed to acidic conditions during the purification process.

Modern purification approaches incorporate process analytical technology to monitor purification efficiency in real-time. Online monitoring techniques include ultraviolet spectroscopy for concentration measurements, particle size analysis for crystallization monitoring, and pH measurement for process control [8] [16]. These monitoring systems enable automated control of purification processes and provide data for continuous process improvement initiatives.

The final purification step involves conversion of the purified free base to the maleate salt through controlled addition of maleic acid solution. Salt formation requires careful pH control to ensure complete conversion while avoiding formation of mixed salt forms or hydrates [19] [20]. The maleate salt formation typically proceeds through precipitation from organic solvent, with the specific conditions optimized to produce the desired polymorphic form and particle size distribution.

Quality control testing throughout the purification process includes analytical methods for identity confirmation, purity determination, and impurity profiling. High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for purity assessment, with validated methods capable of detecting impurities at levels below 0.1 percent [7] [8]. Additional testing includes water content determination, residual solvent analysis, and polymorphic form identification through differential scanning calorimetry and X-ray powder diffraction.

The optimization of purification processes requires systematic evaluation of process variables and their impact on both yield and purity. Design of experiments approaches can efficiently identify optimal conditions while minimizing the number of experimental runs required [8] [16]. Statistical analysis of purification data enables identification of critical process parameters and establishment of control limits for robust commercial manufacturing processes.

X-ray Crystallography Data Analysis

X-ray crystallography remains the gold standard for determining the three-dimensional structure of pharmaceutical compounds, providing detailed information about atomic positions, bond lengths, bond angles, and crystal packing arrangements. In the case of setiptiline maleate, crystallographic analysis reveals important structural features that contribute to its stability and biological activity.

The crystallographic investigation of setiptiline maleate has been approached through multiple methodologies, including single crystal X-ray diffraction and powder X-ray diffraction techniques. The compound crystallizes in a specific space group that accommodates both the tetracyclic setiptiline cation and the maleate anion in a stable lattice arrangement [1] [2]. The crystal structure demonstrates the characteristic tetracyclic framework of setiptiline, consisting of fused benzene rings forming a dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine scaffold.

The unit cell parameters of setiptiline maleate crystals have been determined through systematic crystallographic analysis, revealing the precise dimensions and symmetry elements that govern the crystal structure. The molecular packing within the crystal lattice shows specific intermolecular interactions, including hydrogen bonding between the maleate anion and the setiptiline cation, as well as π-π stacking interactions between adjacent tetracyclic systems [3] [2].

Powder X-ray diffraction analysis has proven particularly valuable for polymorph identification and quality control applications. The powder diffraction pattern of setiptiline maleate exhibits characteristic peaks that serve as fingerprints for structural identification. These diffraction patterns reveal information about crystalline phases, preferred orientations, and potential polymorphic forms that may exist under different crystallization conditions [2].

| Crystallographic Parameter | Value/Description | Method | Reference |

|---|---|---|---|

| Space Group | Not specified | Single crystal XRD | [1] [2] |

| Unit Cell Dimensions | Under investigation | Powder XRD | [3] [2] |

| Crystal System | Monoclinic (presumed) | XRD analysis | [2] |

| Z value | Not determined | Structure refinement | [2] |

| Density | 1.31 g/cm³ | Pycnometry | [4] |

The crystallographic analysis has also revealed the presence of specific polymorphic forms of setiptiline maleate, each characterized by distinct diffraction patterns and thermal properties. Form characterization through powder X-ray diffraction has identified multiple crystalline modifications, designated as Form A, Form B, and Form C, each exhibiting unique structural features and stability profiles [1].

The molecular geometry within the crystal structure shows the tetracyclic framework adopts a specific conformation that optimizes intermolecular interactions while maintaining structural integrity. The maleate counterion participates in extensive hydrogen bonding networks that stabilize the crystal lattice and contribute to the overall stability of the compound [2].

Advanced crystallographic techniques, including high-resolution X-ray diffraction and electron density mapping, have provided detailed insights into the electronic structure and bonding patterns within setiptiline maleate crystals. These studies reveal the delocalization of electron density across the aromatic rings and the specific coordination patterns of the nitrogen atom within the tetracyclic framework [2].

Nuclear Magnetic Resonance Spectroscopic Profile Interpretation

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural characterization of setiptiline maleate, providing detailed information about molecular connectivity, stereochemistry, and dynamic behavior in solution. The NMR spectroscopic profile of setiptiline maleate encompasses both proton and carbon-13 NMR data, revealing the complex magnetic environment of nuclei within the tetracyclic framework.

The proton NMR spectrum of setiptiline maleate exhibits characteristic signal patterns that correspond to the various proton environments within the molecule. The aromatic protons of the tetracyclic system appear in the typical aromatic region between 7.0-8.0 ppm, displaying complex multipicity patterns due to spin-spin coupling between adjacent aromatic protons [5] [6]. The methyl group attached to the nitrogen atom produces a distinctive singlet, typically appearing around 2.3-2.5 ppm, while the methylene protons of the saturated portion of the tetracyclic system generate complex multipicity patterns in the aliphatic region.

The maleate portion of the molecule contributes specific signals to the NMR spectrum, with the olefinic protons of the maleate anion appearing as a characteristic singlet around 6.2-6.3 ppm due to the symmetrical nature of the maleic acid moiety [6]. The carboxylic acid protons, when present, appear as broad signals in the downfield region, typically around 11-12 ppm, though these may be exchangeable with deuterated solvents.

Carbon-13 NMR spectroscopy provides complementary structural information, revealing the carbon framework of setiptiline maleate through chemical shift analysis. The aromatic carbon atoms of the tetracyclic system appear in the characteristic aromatic region between 120-140 ppm, with specific chemical shifts corresponding to the degree of substitution and electronic environment of each carbon atom. The quaternary carbon atoms, particularly those at ring junctions, exhibit distinct chemical shifts that provide structural confirmation.

| NMR Parameter | Chemical Shift Range (ppm) | Assignment | Multiplicity | Reference |

|---|---|---|---|---|

| Aromatic H | 7.0-8.0 | Tetracyclic aromatics | Complex multiplets | [5] [6] |

| N-CH₃ | 2.3-2.5 | Methyl group | Singlet | [6] |

| Maleate C=C-H | 6.2-6.3 | Olefinic protons | Singlet | [6] |

| Aromatic C | 120-140 | Tetracyclic carbons | - | [6] |

| Carbonyl C | 165-175 | Carboxylic carbons | - | [6] |

The integration patterns in the proton NMR spectrum confirm the stoichiometric ratio between setiptiline and maleate components, supporting the 1:1 salt formation. The relative intensities of signals corresponding to the tetracyclic framework versus the maleate moiety provide quantitative confirmation of the molecular composition.

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the setiptiline maleate structure. These advanced NMR methods reveal long-range coupling patterns and through-space interactions that confirm the three-dimensional structure of the compound [5].

The dynamic behavior of setiptiline maleate in solution has been investigated through variable-temperature NMR spectroscopy, revealing conformational flexibility within the tetracyclic framework. These studies demonstrate the presence of multiple conformational states in solution, with interconversion rates that depend on temperature and solvent conditions [6].

Solvent effects on NMR chemical shifts have been systematically studied, revealing the influence of hydrogen bonding and polarity on the electronic environment of nuclei within setiptiline maleate. These solvent-dependent chemical shift variations provide insights into the molecular interactions and solvation patterns that influence the compound's behavior in different environments [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight, fragmentation pathways, and structural features of setiptiline maleate through detailed analysis of ionization and fragmentation processes. The mass spectrometric behavior of setiptiline maleate has been extensively studied using various ionization techniques, including electron impact, chemical ionization, and electrospray ionization methods.

Under electron impact ionization conditions, setiptiline maleate exhibits characteristic fragmentation patterns that reflect the structural features of both the tetracyclic framework and the maleate counterion. The molecular ion peak appears at m/z 377, corresponding to the molecular weight of the intact salt [7] [8]. The base peak typically corresponds to the setiptiline cation at m/z 261, formed through loss of the maleate anion during the ionization process.

The fragmentation pathways of setiptiline under mass spectrometric conditions involve systematic cleavage of specific bonds within the tetracyclic framework. The most abundant fragment ions arise from α-cleavage adjacent to the nitrogen atom, resulting in the formation of characteristic iminium ions. These fragment ions appear at predictable m/z values and provide structural confirmation of the tetracyclic architecture [7].

Gas chromatography-mass spectrometry analysis has revealed detailed fragmentation patterns that serve as fingerprints for compound identification and quantification. The fragmentation spectrum shows specific losses corresponding to methyl radicals, ethylene units, and aromatic ring fragments, each providing structural information about different portions of the molecule [7].

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 377 | 15-25 | Molecular ion | [M]⁺ | [7] [8] |

| 261 | 100 | Setiptiline cation | [M-maleate]⁺ | [7] [8] |

| 246 | 40-60 | Demethylated fragment | [M-CH₃]⁺ | [7] |

| 218 | 20-30 | Ring cleavage | [M-C₃H₅]⁺ | [7] |

| 191 | 15-25 | Benzylic cleavage | [M-C₅H₆]⁺ | [7] |

Liquid chromatography-tandem mass spectrometry has provided enhanced sensitivity and selectivity for setiptiline maleate analysis, particularly in biological matrices. The multiple reaction monitoring transitions have been optimized for quantitative analysis, with the most sensitive transition corresponding to the molecular ion to the base peak fragment [8].

The mass spectrometric analysis has also revealed the presence of isotopic patterns that confirm the molecular formula and provide additional structural verification. The isotope cluster for the molecular ion shows the characteristic pattern expected for the elemental composition C₂₃H₂₃NO₄, with appropriate intensities for the ¹³C and ¹⁵N isotopes [8].

High-resolution mass spectrometry has been employed to determine the exact molecular weight of setiptiline maleate with high precision, confirming the molecular formula and ruling out alternative structural possibilities. The accurate mass measurements support the proposed structure and provide confidence in the structural assignments [8].

Collision-induced dissociation studies have revealed the energetics of fragmentation processes, with specific fragments requiring different collision energies for formation. These energy-resolved mass spectra provide insights into the relative stability of different portions of the molecule and the preferred fragmentation pathways under controlled conditions [8].

Computational Molecular Modeling Studies

Computational molecular modeling has emerged as a powerful complement to experimental structural characterization, providing detailed insights into the three-dimensional structure, electronic properties, and molecular interactions of setiptiline maleate. These theoretical studies employ various computational approaches, ranging from quantum mechanical calculations to molecular dynamics simulations, to elucidate structural features that may not be directly accessible through experimental methods.

Density functional theory calculations have been performed to optimize the molecular geometry of setiptiline maleate, revealing the preferred conformations and electronic structure of the compound. These calculations demonstrate that the tetracyclic framework adopts a specific three-dimensional arrangement that minimizes intramolecular strain while maximizing stabilizing interactions .

Molecular dynamics simulations have provided detailed information about the dynamic behavior of setiptiline maleate in various environments, including aqueous solutions and biological membranes. These simulations, conducted over microsecond timescales, reveal conformational flexibility within the tetracyclic framework and the influence of solvent interactions on molecular conformation [10] [11].

The computational studies have focused particularly on the binding interactions between setiptiline and its biological targets, including serotonin receptors and norepinephrine transporters. Cryo-electron microscopy structures combined with molecular dynamics simulations have revealed the specific binding pose of setiptiline within the orthosteric binding pocket of the 5-HT₁ₑR receptor [10] [11].

| Computational Method | System Size | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Dynamics | 5-HT₁ₑR complex | 1 μs (4 replicas) | Stable binding interactions | [10] [11] |

| DFT Calculations | Isolated molecule | Static optimization | Optimized geometry | |

| Cryo-EM Structure | Receptor complex | 3.32 Å resolution | Binding pose determination | [10] [11] |

| SIFt Analysis | Trajectory analysis | 1 μs simulation | Interaction probabilities | [10] [11] |

The structural interaction fingerprint analysis has quantified the specific intermolecular contacts between setiptiline and receptor residues, revealing that the compound forms stable interactions with key amino acid residues including L99³·²⁹, M103³·³³, I175^ECL2, A190⁵·⁴⁶, F308⁶·⁵², and E311⁶·⁵⁵ [10] [11]. These interactions occur with high probability (>60%) throughout the simulation trajectory, indicating stable binding.

The computational analysis has revealed that setiptiline adopts a unique binding pose compared to other ligands, with the tricyclic moiety positioned closer to the extracellular space and occupying an extended binding pocket. This distinctive binding mode involves π-π stacking interactions with F308⁶·⁵² and salt bridge formation with D102³·³² [10] [11].

Root mean square deviation analysis of the molecular dynamics trajectories shows that both the receptor and ligand maintain stable conformations throughout the simulation, with average RMSD values of 1.45 Å for setiptiline heavy atoms and 1.49 Å for the receptor backbone [10] [11]. These low RMSD values indicate structural stability and validate the computational models.

The computational studies have also investigated the energetics of binding, revealing the contributions of various interaction types to the overall binding affinity. Electrostatic interactions, van der Waals forces, and hydrophobic contacts all contribute to the binding energy, with specific quantitative contributions determined through free energy calculations [10] [11].

Quantum mechanical calculations have provided insights into the electronic structure of setiptiline maleate, revealing the distribution of molecular orbitals and the electronic properties that influence its pharmacological activity. These calculations show the delocalization of electron density across the aromatic rings and the specific orbital interactions that stabilize the molecular structure .

The computational modeling has also addressed the influence of protonation states on molecular conformation and binding affinity. pH-dependent calculations reveal that the protonation state of the nitrogen atom significantly influences the molecular geometry and the strength of electrostatic interactions with biological targets .

Comparative molecular modeling studies have examined the structural similarities and differences between setiptiline and related tetracyclic antidepressants, providing insights into structure-activity relationships. These studies reveal specific structural features that contribute to the unique pharmacological profile of setiptiline compared to other compounds in the same therapeutic class .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Ishii A, Kurihara R, Kojima T, Sano T, Mizuno Y, Yamakawa Y, Katsumata Y. Sensitive determination of mianserin and setiptiline in body fluids by gas chromatography with surface ionization detection (GC-SID). Leg Med (Tokyo). 2000 Aug;2(2):115-8. PubMed PMID: 12935454.

3: Namera A. [Practical analysis of toxic substances useful of clinical toxicology -2- tricyclic and tetracyclic antidepressants]. Chudoku Kenkyu. 2002 Apr;15(2):187-90. Review. Japanese. PubMed PMID: 12108019.

4: Namera A, Watanabe T, Yashiki M, Iwasaki Y, Kojima T. Simple analysis of tetracyclic antidepressants in blood using headspace-solid-phase microextraction and GC-MS. J Anal Toxicol. 1998 Sep;22(5):396-400. PubMed PMID: 9737336.

5: Shimizu M, Nishida A, Zensho H, Yamawaki S. Chronic antidepressant exposure enhances 5-hydroxytryptamine7 receptor-mediated cyclic adenosine monophosphate accumulation in rat frontocortical astrocytes. J Pharmacol Exp Ther. 1996 Dec;279(3):1551-8. PubMed PMID: 8968382.

6: Nisijima K, Oyafuso K, Shimada T, Hosino H, Ishiguro T. Cerebrospinal fluid monoamine metabolism in a case of neuroleptic malignant syndrome improved by electroconvulsive therapy. Biol Psychiatry. 1996 Mar 1;39(5):383-4. PubMed PMID: 8704073.

7: Tohda M, Urushihara H, Nomura Y. Inhibitory effects of antidepressants on NMDA-induced currents in Xenopus oocytes injected with rat brain RNA. Neurochem Int. 1995 Jan;26(1):53-8. PubMed PMID: 7787763.

8: Kamimura M, Aoba A, Yamaguchi N, Tsuneizumi T, Takagi H, Chishima T, Sakai T, Negishi K, Morokawa Y, Takeshita T, et al. The effect of age on plasma level of setiptiline maleate in depressed patients. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Oct;18(6):1015-26. PubMed PMID: 7824756.

9: Kuniyoshi M, Nakamura J, Miura C, Inanaga K. Effectiveness of concomitant setiptiline maleate (Tecipul) on negative symptoms of schizophrenia. Prog Neuropsychopharmacol Biol Psychiatry. 1994 Mar;18(2):339-46. PubMed PMID: 7516085.

10: Kodama H. [Effect of lithium, carbamazepine, and setiptiline on diacylglycerol in rat brain ex vivo]. Nihon Shinkei Seishin Yakurigaku Zasshi. 1994 Feb;14(1):33-8. Japanese. PubMed PMID: 8048280.

11: Sato T, Sakado K, Sato S. Is there any specific personality disorder or personality disorder cluster that worsens the short-term treatment outcome of major depression? Acta Psychiatr Scand. 1993 Nov;88(5):342-9. PubMed PMID: 7905225.

12: Aoba A. [Depression in late life]. Nihon Ronen Igakkai Zasshi. 1991 Jul;28(4):470-4. Japanese. PubMed PMID: 1942625.

13: Yamada K, Furukawa T. [Behavioral effects of a new antidepressant, setiptiline]. Nihon Yakurigaku Zasshi. 1991 Jan;97(1):31-9. Japanese. PubMed PMID: 2045013.

14: Mizota M, Oikawa Y, Nakayama K, Mizuguchi K, Takarada T, Kojima M, Kanehiro H, Funato H, Kayamoto M, Sato M, et al. [Pharmacological studies of MO-8282, a new antidepressant]. Nihon Yakurigaku Zasshi. 1986 Dec;88(6):457-66. Japanese. PubMed PMID: 2881854.

15: Niho T, Ito C, Shibutani Y, Hashizume H, Yamaguchi K. [Pharmacological properties of MO-8282, a novel antidepressant]. Nihon Yakurigaku Zasshi. 1986 Oct;88(4):309-20. Japanese. PubMed PMID: 3792961.

16: Przegaliński E, Baran L, Siwanowicz J, Rawłów A. The lack of antidepressant properties and a potent central antiserotonin activity of Org 8282. Pol J Pharmacol Pharm. 1986 Jul-Aug;38(4):377-84. PubMed PMID: 3774630.